3-Bromo-5-nitro-N,N-dipropylpyridin-4-amine
Overview
Description
3-Bromo-5-nitro-N,N-dipropylpyridin-4-amine is a chemical compound with the molecular formula C11H16BrN3O2 and a molecular weight of 302.17 g/mol . This compound is characterized by the presence of a bromine atom at the third position, a nitro group at the fifth position, and an N,N-dipropylamine group at the fourth position of the pyridine ring . It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-nitro-N,N-dipropylpyridin-4-amine typically involves the following steps:
Nitration: The introduction of a nitro group into the pyridine ring is achieved through nitration. This involves treating pyridine with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Bromination: The bromine atom is introduced at the third position of the pyridine ring using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Amination: The N,N-dipropylamine group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration and Bromination: Conducted in large reactors with precise control over temperature and reaction conditions to ensure high yield and purity.
Continuous Flow Amination: Utilizes continuous flow reactors to efficiently introduce the N,N-dipropylamine group, enhancing reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-nitro-N,N-dipropylpyridin-4-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms, forming N-oxides.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.
Substitution: Nucleophiles (e.g., thiols, amines), base (e.g., sodium hydroxide), solvent (e.g., dimethylformamide).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide), solvent (e.g., acetic acid).
Major Products
Reduction: 3-Bromo-5-amino-N,N-dipropylpyridin-4-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: N-oxides of this compound.
Scientific Research Applications
3-Bromo-5-nitro-N,N-dipropylpyridin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-5-nitro-N,N-dipropylpyridin-4-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-nitropyridine: Lacks the N,N-dipropylamine group, making it less versatile in certain applications.
5-Bromo-3-nitropyridin-2-amine: Has a different substitution pattern, leading to distinct chemical and biological properties.
Uniqueness
3-Bromo-5-nitro-N,N-dipropylpyridin-4-amine is unique due to the presence of both the bromine and nitro groups on the pyridine ring, along with the N,N-dipropylamine group. This combination of functional groups imparts specific reactivity and potential biological activity, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
3-bromo-5-nitro-N,N-dipropylpyridin-4-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN3O2/c1-3-5-14(6-4-2)11-9(12)7-13-8-10(11)15(16)17/h7-8H,3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZICGRGRUPOOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=C(C=NC=C1[N+](=O)[O-])Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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